1-(3,4-DIMETHOXYPHENYL)-3-({3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AMINO)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHOXYPHENYL)-3-({3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AMINO)UREA is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a phenyl group, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-3-({3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AMINO)UREA typically involves multiple steps, starting from readily available precursors
Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and quinazoline precursors.
Introduction of Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides or phenylboronic acids in the presence of catalysts.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a similar substitution reaction, using dimethoxyphenyl halides or related compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYPHENYL)-3-({3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AMINO)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, using reagents such as halides, acids, or bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENYL)-3-({3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AMINO)UREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-3-({3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AMINO)UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signaling Pathways: Influencing various signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-(3,4-DIMETHOXYPHENYL)-3-({3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AMINO)UREA can be compared with other similar compounds, such as:
Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents.
Phenylhydrazine Derivatives: Compounds with phenylhydrazine moieties but different core structures.
Dimethoxyphenyl Compounds: Compounds with dimethoxyphenyl groups but different overall structures.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological and chemical properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O3/c1-33-19-13-12-16(14-20(19)34-2)25-24(32)29-28-22-17-10-6-7-11-18(17)31-23(26-22)21(27-30-31)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,26,28)(H2,25,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQJPXMTDYWMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.